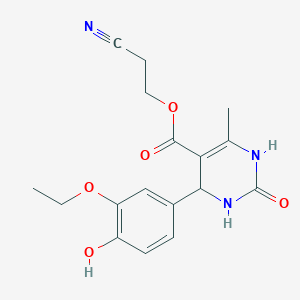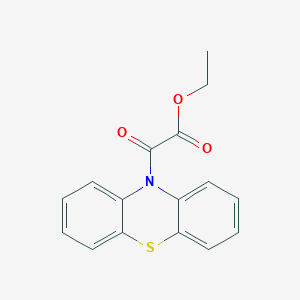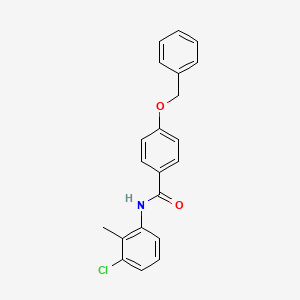![molecular formula C23H29N3O3S B5086921 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5086921.png)
1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and molecular biology.
Mécanisme D'action
The mechanism of action of 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is not fully understood. However, it has been shown to interact with various biological targets, including neurotransmitter receptors and enzymes. It has been suggested that the compound may act as a partial agonist or antagonist of these targets, modulating their activity and leading to the observed effects.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling. In vivo studies have demonstrated its potential as a cognitive enhancer and antipsychotic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine in lab experiments include its relatively simple synthesis method, high purity, and potential applications in various fields. However, its limitations include its potential toxicity and lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine. These include:
1. Further investigation of its mechanism of action to better understand its biological targets and potential applications.
2. Development of more potent and selective derivatives of the compound for use as drug candidates.
3. Investigation of its potential as a tool for studying protein-protein interactions and protein-ligand interactions.
4. Development of new synthetic methods for the compound to improve its yield and purity.
5. Investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.
Conclusion:
In conclusion, 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple and efficient, and it has been extensively studied for its potential as a drug candidate, cognitive enhancer, and molecular tool. Further investigation of its mechanism of action and potential applications is needed to fully understand its biological effects and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine involves the reaction of piperazine with 4-(1-piperidinylmethyl)benzoyl chloride, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product is obtained after purification through column chromatography. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuropharmacology, it has been shown to modulate the activity of neurotransmitter receptors, including dopamine and serotonin receptors. In molecular biology, it has been used as a tool to study protein-protein interactions and protein-ligand interactions.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(21-11-9-20(10-12-21)19-24-13-5-2-6-14-24)25-15-17-26(18-16-25)30(28,29)22-7-3-1-4-8-22/h1,3-4,7-12H,2,5-6,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPIEGHCLNMQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl {2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}malonate](/img/structure/B5086848.png)


![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B5086870.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5086882.png)
amino]methyl}-4H-chromen-4-one](/img/structure/B5086896.png)
![ethyl N-methyl-N-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5086899.png)

![5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5086910.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5086911.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5086925.png)
![2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5086930.png)
![4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5086939.png)